Cas no 2229476-13-3 (3-methyl-3-6-(trifluoromethyl)pyridin-3-ylbutan-1-amine)

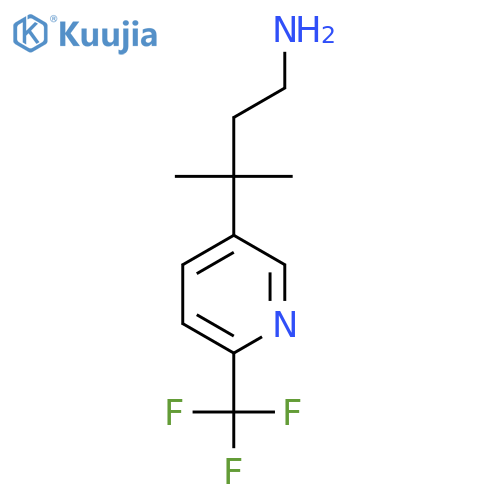

2229476-13-3 structure

商品名:3-methyl-3-6-(trifluoromethyl)pyridin-3-ylbutan-1-amine

3-methyl-3-6-(trifluoromethyl)pyridin-3-ylbutan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-methyl-3-6-(trifluoromethyl)pyridin-3-ylbutan-1-amine

- 3-methyl-3-[6-(trifluoromethyl)pyridin-3-yl]butan-1-amine

- 2229476-13-3

- EN300-1964783

-

- インチ: 1S/C11H15F3N2/c1-10(2,5-6-15)8-3-4-9(16-7-8)11(12,13)14/h3-4,7H,5-6,15H2,1-2H3

- InChIKey: UURBRDGGCOBPCO-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC=C(C=N1)C(C)(C)CCN)(F)F

計算された属性

- せいみつぶんしりょう: 232.11873297g/mol

- どういたいしつりょう: 232.11873297g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 226

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 38.9Ų

3-methyl-3-6-(trifluoromethyl)pyridin-3-ylbutan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1964783-1g |

3-methyl-3-[6-(trifluoromethyl)pyridin-3-yl]butan-1-amine |

2229476-13-3 | 1g |

$1129.0 | 2023-09-17 | ||

| Enamine | EN300-1964783-10g |

3-methyl-3-[6-(trifluoromethyl)pyridin-3-yl]butan-1-amine |

2229476-13-3 | 10g |

$4852.0 | 2023-09-17 | ||

| Enamine | EN300-1964783-0.05g |

3-methyl-3-[6-(trifluoromethyl)pyridin-3-yl]butan-1-amine |

2229476-13-3 | 0.05g |

$948.0 | 2023-09-17 | ||

| Enamine | EN300-1964783-5.0g |

3-methyl-3-[6-(trifluoromethyl)pyridin-3-yl]butan-1-amine |

2229476-13-3 | 5g |

$4391.0 | 2023-05-31 | ||

| Enamine | EN300-1964783-1.0g |

3-methyl-3-[6-(trifluoromethyl)pyridin-3-yl]butan-1-amine |

2229476-13-3 | 1g |

$1515.0 | 2023-05-31 | ||

| Enamine | EN300-1964783-10.0g |

3-methyl-3-[6-(trifluoromethyl)pyridin-3-yl]butan-1-amine |

2229476-13-3 | 10g |

$6512.0 | 2023-05-31 | ||

| Enamine | EN300-1964783-0.25g |

3-methyl-3-[6-(trifluoromethyl)pyridin-3-yl]butan-1-amine |

2229476-13-3 | 0.25g |

$1038.0 | 2023-09-17 | ||

| Enamine | EN300-1964783-0.1g |

3-methyl-3-[6-(trifluoromethyl)pyridin-3-yl]butan-1-amine |

2229476-13-3 | 0.1g |

$993.0 | 2023-09-17 | ||

| Enamine | EN300-1964783-0.5g |

3-methyl-3-[6-(trifluoromethyl)pyridin-3-yl]butan-1-amine |

2229476-13-3 | 0.5g |

$1084.0 | 2023-09-17 | ||

| Enamine | EN300-1964783-2.5g |

3-methyl-3-[6-(trifluoromethyl)pyridin-3-yl]butan-1-amine |

2229476-13-3 | 2.5g |

$2211.0 | 2023-09-17 |

3-methyl-3-6-(trifluoromethyl)pyridin-3-ylbutan-1-amine 関連文献

-

1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Bipin Kumar Gupta,Garima Kedawat,Kanika,Sajna Antony Vithayathil,Rimli Lahon,V. N. Singh,Abhay D. Deshmukh,Tharangattu N. Narayanan,Nidhi Singh,Sarika Gupta RSC Adv., 2017,7, 41486-41494

2229476-13-3 (3-methyl-3-6-(trifluoromethyl)pyridin-3-ylbutan-1-amine) 関連製品

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 55290-64-7(Dimethipin)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量